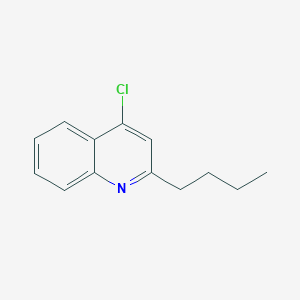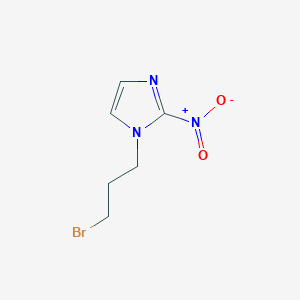
3-(4-Metil-1,3-tiazol-2-il)propan-1-amina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine” is a chemical compound with the CAS Number: 112086-66-5 . It has a molecular weight of 156.25 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for “3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine” is 1S/C7H12N2S/c1-6-5-10-7(9-6)3-2-4-8/h5H,2-4,8H2,1H3 . This indicates that the compound has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms .
Physical And Chemical Properties Analysis
“3-(4-Methyl-1,3-thiazol-2-yl)propan-1-amine” is a liquid at room temperature . It has a molecular weight of 156.25 .
Aplicaciones Científicas De Investigación
Síntesis de fármacos farmacéuticos
Este compuesto es un bloque de construcción en la síntesis de varios fármacos farmacéuticos. Su anillo de tiazol, un motivo común en muchos fármacos, es conocido por sus propiedades antimicrobianas . Por ejemplo, las modificaciones de este compuesto pueden conducir al desarrollo de nuevas moléculas con potentes actividades antitumorales, antioxidantes y antimicrobianas .
Investigación contra el cáncer
Los derivados de tiazol, incluidos los relacionados con la 3-(4-Metil-1,3-tiazol-2-il)propan-1-amina, han mostrado promesa en la investigación contra el cáncer. Pueden unirse al ADN e interactuar con la topoisomerasa II, lo que lleva al daño del ADN y la muerte celular, lo que es un mecanismo potencial para la terapia del cáncer .
Tratamiento de trastornos neurológicos
La similitud estructural de los derivados de tiazol con los neurotransmisores permite que se investiguen para el tratamiento de trastornos neurológicos. Pueden diseñarse para interactuar con vías neuronales específicas, ofreciendo beneficios terapéuticos potenciales para afecciones como la enfermedad de Alzheimer y la depresión .
Safety and Hazards
Propiedades
IUPAC Name |
3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S/c1-6-5-10-7(9-6)3-2-4-8/h5H,2-4,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXXWWDGEMQMCJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)CCCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
112086-66-5 |
Source


|
| Record name | 3-(4-methyl-1,3-thiazol-2-yl)propan-1-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)
![7-Azaspiro[4.5]decane](/img/structure/B180816.png)






![2-[(3-Nitrophenyl)carbamoyl]benzoic acid](/img/structure/B180833.png)



